2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester
Description
2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester (CAS 1076199-34-2) is a synthetic ester derivative featuring a phthalimide group linked to a benzoxyphenyl-substituted propionic acid backbone. It is primarily utilized in pharmaceutical research as a reference standard, intermediate, or custom synthesis product. The compound is supplied by specialized vendors such as TRC (Product Code: P387400) and Hubei Guoyun Furui Technology Co., Ltd., highlighting its role in drug development and quality control .
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-30-25(29)22(26-23(27)20-12-5-6-13-21(20)24(26)28)15-18-10-7-11-19(14-18)31-16-17-8-3-2-4-9-17/h2-14,22H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVTZDDZXIDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662171 | |
| Record name | Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-34-2 | |
| Record name | Methyl 1,3-dihydro-1,3-dioxo-α-[[3-(phenylmethoxy)phenyl]methyl]-2H-isoindole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. it is known that the compound is produced through a series of organic reactions involving phthalimide and benzoxyphenyl derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several esters, particularly those with variations in substituents on the phenyl ring or modifications to the ester group. Key analogues include:
Key Observations :
- Chirality: The (2R,3R)-configured analogue (CAS 197244-11-4) demonstrates the importance of stereochemistry in biological activity, a feature absent in the non-chiral target compound .
Physicochemical Properties
Notes:
- The phthalimide and benzoxyphenyl groups in the target compound contribute to low aqueous solubility, necessitating formulation with surfactants or co-solvents in pharmaceutical applications .
- Simple esters like Propionic Acid Methyl Ester exhibit higher volatility and lower molecular complexity, making them unsuitable for specialized drug synthesis .
Pharmaceutical Relevance
The target compound is critical in synthesizing benzodiazepine derivatives, as evidenced by its structural similarity to intermediates in Patent WO 2013/019A1 (e.g., 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]propionic acid methyl ester) . Its benzoxyphenyl group may modulate pharmacokinetic properties like metabolic stability compared to simpler esters.
Biological Activity
2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Phthalimide Derivatives : The initial step often involves the synthesis of phthalimide derivatives through the reaction of phthalic anhydride with amines.
- Esterification : The introduction of the propionic acid moiety is achieved through esterification reactions with methyl esters.
- Benzoxy Group Attachment : The benzoxy group is introduced via nucleophilic substitution or coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of phthalimide can inhibit inflammatory pathways, suggesting that this compound may possess anti-inflammatory effects.
- Antitumor Activity : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
| Property | Observation |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antitumor | Cytotoxicity against Hep-G2 and MCF-7 cell lines |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various phthalimide derivatives, this compound showed significant cytotoxicity against Hep-G2 cells, with a reported IC50 value indicating effective concentration levels for therapeutic use .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of phthalimide derivatives, revealing that this compound effectively inhibits certain enzymes linked to tumor progression, thereby supporting its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
